DIETHYL 1-OCTYLPHOSPHONATE

Description

The exact mass of the compound Diethyl octylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

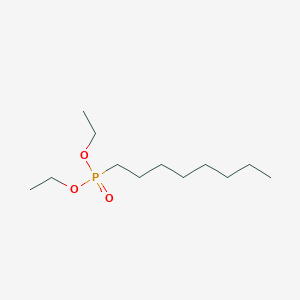

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphoryloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDVRXOWIPONFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074442 | |

| Record name | Phosphonic acid, octyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-07-1 | |

| Record name | Diethyl P-octylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl octylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, octyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl octylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl 1-octylphosphonate chemical properties and specifications

An In-depth Technical Guide to Diethyl 1-octylphosphonate: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, analytical methods, and applications of this compound. With full editorial control, this document is structured to provide not just data, but field-proven insights grounded in authoritative references.

Introduction and Core Identifiers

This compound (CAS No. 1068-07-1) is an organophosphorus compound characterized by an eight-carbon alkyl chain attached to a phosphonate group.[1][2][3] This structure imparts amphiphilic properties, making it a subject of interest in various chemical research areas. While primarily available for research and development purposes, its role as a chemical intermediate and a model compound for studying phosphonate chemistry is significant.[1][4] This guide delves into the foundational chemical data, synthesis protocols, and potential applications derived from its structural features.

The compound is also known by several synonyms, including 1-diethoxyphosphoryloctane, diethyl octylphosphonate, and octylphosphonic acid diethyl ester.[1][5][6]

| Identifier | Value |

| CAS Number | 1068-07-1[1][2][4][5][7] |

| Molecular Formula | C₁₂H₂₇O₃P[1][2][4][5][7] |

| Molecular Weight | 250.31 g/mol [1][2][4][5] |

| IUPAC Name | diethyl octylphosphonate[7][8] |

| InChI Key | MVDVRXOWIPONFY-UHFFFAOYSA-N[5][7][8] |

| Canonical SMILES | CCCCCCCCP(=O)(OCC)OCC[2][5][7] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity. It exists as a liquid at room temperature with limited solubility in water, a common trait for long-chain alkyl phosphonate esters.[3][7][9]

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow liquid | [3][7][9] |

| Boiling Point | 88-89 °C @ 0.1 mm Hg | [3][9] |

| Density | 0.953 g/cm³ | [3][9] |

| Refractive Index | 1.4325 - 1.4365 @ 20 °C | [3][7] |

| Water Solubility | < 0.2 g/L @ 25 °C | [2][3][9] |

| Storage Temperature | Ambient / Room Temperature | [2][3][9] |

Synthesis of this compound

The most common and industrially relevant method for synthesizing dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For this compound, this involves the reaction between triethyl phosphite and a 1-halooctane, typically 1-bromooctane.

The choice of a trialkyl phosphite as the phosphorus source is causal; its P(III) center is nucleophilic, readily attacking the electrophilic carbon of the alkyl halide. The subsequent dealkylation step, where the halide anion attacks one of the ethyl groups of the phosphonium intermediate, is thermodynamically driven by the formation of a stable phosphoryl (P=O) bond.

Caption: Michaelis-Arbuzov reaction for this compound synthesis.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is adapted from the general principles described for the synthesis of 1-octylphosphonic acid, where the diethyl ester is the primary intermediate.[10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, charge 1-bromooctane and a catalytic amount of a Lewis acid (e.g., iron trichloride), if desired, to facilitate the reaction.[10]

-

Reagent Addition: Heat the flask to 70-120 °C. Add triethyl phosphite dropwise from the dropping funnel over 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.[10]

-

Reaction Drive: After the addition is complete, increase the temperature to 130-160 °C and maintain for 2-4 hours to ensure the reaction goes to completion.[10]

-

Work-up and Purification: Cool the reaction mixture. The primary byproduct, bromoethane, is volatile and can be removed under reduced pressure. The crude product, this compound, can then be purified by vacuum distillation to yield a clear liquid. The boiling point of 88-89 °C at 0.1 mm Hg is a key indicator of the pure fraction.[3][9]

This self-validating protocol relies on temperature control to manage the exothermic reaction and vacuum distillation to separate the high-boiling product from any unreacted starting materials or byproducts.

Technical Specifications and Analytical Characterization

Commercial grades of this compound typically adhere to strict purity specifications, which are verified using standard analytical techniques.

| Specification | Typical Value | Analytical Method |

| Assay (Purity) | ≥ 97.5% | Gas Chromatography (GC)[7] |

| Appearance | Colorless to pale yellow liquid | Visual Inspection[7] |

| Refractive Index | 1.4325 - 1.4365 @ 20 °C | Refractometry[7] |

Protocol: Quality Control and Structural Elucidation

A multi-faceted analytical approach is essential for unambiguous structural confirmation and purity assessment, drawing from methods used for similar phosphonate compounds.[11]

Caption: Workflow for the analytical characterization of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine purity and confirm molecular weight.

-

Method: Inject a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate) into a GC equipped with a non-polar column. The retention time provides a purity profile, while the mass spectrometer detects the molecular ion, confirming the compound's identity.[7][12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Unambiguous structural confirmation.[11]

-

¹H NMR: Will show characteristic signals for the octyl chain protons and the two ethyl groups, with specific splitting patterns due to coupling with the phosphorus atom.

-

¹³C NMR: Will confirm the presence of all 12 carbon atoms in their unique chemical environments.

-

³¹P NMR: Will display a single resonance, the chemical shift of which is characteristic of a phosphonate ester.[11]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Method: A strong absorbance band is expected around 1250 cm⁻¹ corresponding to the P=O (phosphoryl) stretch. Additional bands will be present for C-H and P-O-C bonds.[11]

-

Applications and Field Insights

While this compound is designated for research use, its utility can be understood by examining the applications of the broader class of alkyl phosphonates.[1]

-

Synthetic Intermediate: Its primary role is as a building block in organic synthesis. The phosphonate moiety can be hydrolyzed to the corresponding phosphonic acid, a versatile ligand and surface modifier.[10][13] The octyl chain can be functionalized, or the entire molecule can be used in reactions like the Horner-Wadsworth-Emmons reaction after modification.

-

Proteomics Research: The compound is listed as a biochemical for proteomics research, suggesting its use as a standard or in the synthesis of more complex probes for studying protein-ligand interactions.[4]

-

Precursor for Surface Modifiers: Phosphonic acids, derived from esters like this compound, form robust self-assembled monolayers (SAMs) on various metal oxide surfaces.[13] Such SAMs are critical in developing biomaterials, sensors, and corrosion inhibitors. The octyl chain provides a hydrophobic layer, which can be valuable in creating water-repellent surfaces.

-

Analogue in Drug Development: Although not a drug itself, it serves as a non-polar analogue for developing phosphonate-based therapeutics. Phosphonates are often used as stable mimics of phosphate groups in enzyme inhibitors, with applications as antivirals (e.g., Tenofovir) or bone-targeting agents.[14] this compound can be used in foundational studies to understand the impact of lipophilicity on cell permeability and target engagement for new phosphonate-based drug candidates.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][9]

-

Precautionary Measures:

-

First Aid:

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Diethyl octylphosphonate | C12H27O3P | CID 70604 - PubChem. NIH. [Link]

-

Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Synthesizing method of 1-octylphosphonate for metal corrosion inhibition - Google Patents.

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. Organic Syntheses. [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - MDPI. MDPI. [Link]

-

diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed. PubMed. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf - NIH. NCBI. [Link]

-

Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples | Request PDF - ResearchGate. ResearchGate. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 1068-07-1 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Diethyl octylphosphonate | C12H27O3P | CID 70604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1068-07-1 [amp.chemicalbook.com]

- 7. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound | 1068-07-1 [amp.chemicalbook.com]

- 10. CN105153224A - Synthesizing method of 1-octylphosphonate for metal corrosion inhibition - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. This compound | 1068-07-1 [amp.chemicalbook.com]

Spectroscopic data for diethyl 1-octylphosphonate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl 1-Octylphosphonate

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 1068-07-1), a versatile organophosphorus compound used in various industrial and research applications, including the synthesis of flame retardants and lubricant additives.[1] Accurate structural elucidation and purity assessment are paramount for its effective application, and this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define its molecular identity. The protocols and interpretations presented herein are grounded in established principles and are designed to be a self-validating resource for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

This compound possesses a central phosphorus atom bonded to an eight-carbon alkyl chain, two ethoxy groups, and a phosphoryl oxygen. This structure imparts both hydrophobic (octyl chain) and polar (phosphonate group) characteristics.[1] Its molecular formula is C₁₂H₂₇O₃P, with a molecular weight of approximately 250.31 g/mol .[2][3] A thorough understanding of this structure is foundational to interpreting its spectroscopic output.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of the spin-active ³¹P nucleus (100% natural abundance) provides a unique diagnostic handle but also introduces complexity into the ¹H and ¹³C spectra through heteronuclear spin-spin coupling.[4]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen environments within the molecule.

Experimental Protocol: ¹H NMR Acquisition

The following protocol ensures high-quality, reproducible spectra.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve the nonpolar compound and its single, well-defined residual solvent peak. Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[6]

-

Data Acquisition: Acquire the spectrum at a constant temperature (typically 25 °C). Standard acquisition parameters include a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[7]

Data Summary & Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.10 | Doublet of Quartets (dq) | 4H | P-O-CH₂ -CH₃ |

| ~ 1.75 | Multiplet | 2H | P-CH₂ -CH₂- |

| ~ 1.55 - 1.25 | Multiplet | 10H | -(CH₂ )₅- |

| ~ 1.32 | Triplet (t) | 6H | P-O-CH₂-CH₃ |

| ~ 0.88 | Triplet (t) | 3H | -CH₂-CH₃ |

-

Ethoxy Group Protons: The methylene protons of the two ethoxy groups appear as a complex signal around 4.10 ppm. This "doublet of quartets" arises from coupling to the adjacent methyl protons (³JHH ≈ 7 Hz) and the phosphorus atom (³JHP ≈ 7 Hz).[8] The terminal methyl protons appear as a simple triplet at approximately 1.32 ppm, integrating to six protons.[8]

-

Octyl Chain Protons: The protons on the carbon alpha to the phosphorus (P-CH₂) are deshielded and appear as a multiplet around 1.75 ppm. The large, overlapping multiplet between 1.55 and 1.25 ppm corresponds to the central methylene groups of the octyl chain. The terminal methyl group of the octyl chain gives rise to a characteristic triplet at approximately 0.88 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides a count of unique carbon environments and reveals C-P coupling, which is invaluable for definitive assignments.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg/mL) may be beneficial to reduce acquisition time.

-

Data Acquisition: Acquire a proton-decoupled spectrum. This simplifies the spectrum to singlets or doublets (due to C-P coupling). A longer relaxation delay (2-5 seconds) is often necessary for the full observation of all carbon signals. For unambiguous assignment of carbons directly bonded to phosphorus, a ¹H and ³¹P dual-decoupled experiment can be employed, though this requires specialized hardware.[4]

Data Summary & Interpretation

| Chemical Shift (δ, ppm) | JCP (Hz) | Assignment |

| ~ 61.5 | ~ 6.5 | P-O-C H₂-CH₃ |

| ~ 31.8 | -C H₂-CH₃ (Octyl) | |

| ~ 30.5 | ~ 15 | P-CH₂-C H₂- |

| ~ 29.1 | -(C H₂)₃- | |

| ~ 27.5 | ~ 141 | P-C H₂- |

| ~ 22.6 | -C H₂-CH₃ (Octyl) | |

| ~ 16.5 | ~ 6.0 | P-O-CH₂-C H₃ |

| ~ 14.1 | -CH₂-C H₃ (Octyl) |

-

Key Feature - C-P Coupling: The most defining feature is the splitting of carbon signals due to coupling with the phosphorus nucleus. The magnitude of the coupling constant (JCP) is distance-dependent. The carbon directly attached to the phosphorus (P-C H₂) exhibits a large one-bond coupling constant (¹JCP) of approximately 141 Hz.[4] Carbons two (²JCP) and three (³JCP) bonds away show progressively smaller couplings.[4] This pattern is a definitive validation of the phosphonate structure.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly specific technique for analyzing organophosphorus compounds, providing information on the electronic environment of the phosphorus atom.

Experimental Protocol: ³¹P NMR Acquisition

-

Sample Preparation: The same sample used for ¹H NMR is suitable.

-

Data Acquisition: Acquire a proton-decoupled spectrum. This results in a single sharp signal for this compound.

-

Referencing: The chemical shift must be referenced to an external standard, which is universally 85% phosphoric acid (H₃PO₄) at δ 0.0 ppm.[6][7]

Data Summary & Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30-32 | Diethyl alkylphosphonate |

-

Chemical Shift: Diethyl alkylphosphonates typically resonate in the range of 30-33 ppm.[6] The specific chemical shift for this compound is expected in this region. The inductive effect of the electron-donating octyl group influences this shift.[6] A single peak in this region is a strong indicator of sample purity with respect to other phosphorus-containing species.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a single drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

Data Summary & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950-2850 | Strong | C-H (Alkyl) Stretching |

| ~ 1250 | Strong | P=O (Phosphoryl) Stretching |

| ~ 1050-1020 | Strong | P-O-C (Alkyl) Stretching |

-

Phosphoryl Group (P=O): The most characteristic absorption is the intense band around 1250 cm⁻¹, which is indicative of the P=O double bond stretch.[7]

-

P-O-C Linkage: A second strong, broad absorption in the 1050-1020 cm⁻¹ region corresponds to the stretching vibrations of the P-O-C linkages of the ethoxy groups.[7]

-

Alkyl C-H Bonds: Strong bands in the 2950-2850 cm⁻¹ region confirm the presence of the numerous C-H bonds in the octyl and ethyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Data Acquisition: Inject the sample into the GC. The compound will be separated from any impurities and then enter the MS source, where it is ionized and fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

Data Summary & Fragmentation Analysis

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 250, corresponding to the molecular weight of the compound (C₁₂H₂₇O₃P).[2]

-

Major Fragments: Common fragmentation pathways for diethyl alkylphosphonates involve cleavages at the P-O and P-C bonds. Key expected fragments include:

-

m/z 138: [M - C₈H₁₆]⁺, loss of octene via a McLafferty-type rearrangement.

-

m/z 137: [HP(O)(OC₂H₅)₂]⁺, the diethyl phosphonate core.

-

m/z 109: [HP(O)(OH)(OC₂H₅)]⁺, loss of an ethylene molecule from m/z 137.

-

m/z 81: [HP(O)(OH)₂]⁺, loss of a second ethylene molecule.

-

Sources

- 1. kuujia.com [kuujia.com]

- 2. Diethyl octylphosphonate | C12H27O3P | CID 70604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Diethyl 1-Octylphosphonate: A Comprehensive Technical Guide for Advanced Research

Introduction: The Versatility of an Unassuming Phosphonate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of bioisosteric moieties is paramount for the rational design of novel therapeutics. Diethyl 1-octylphosphonate (CAS No. 1068-07-1), a seemingly simple long-chain alkylphosphonate, represents a versatile building block with significant, often under-appreciated, potential. Its utility extends from a foundational reagent in olefination reactions to a precursor for enzyme inhibitors and a valuable component in materials science. This guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into its synthesis, elucidate its spectral characteristics, and explore its applications, with a focus on the causal reasoning behind its reactivity and utility.

Physicochemical & Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe application in a laboratory setting. This compound is a colorless to pale yellow liquid with low water solubility, a characteristic dictated by its long hydrophobic octyl chain.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1068-07-1 | [2] |

| Molecular Formula | C₁₂H₂₇O₃P | [2] |

| Molecular Weight | 250.31 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 88-89 °C at 0.1 mmHg | [1] |

| Density | 0.953 g/cm³ | [1] |

| Refractive Index | 1.4340 | [1] |

| Water Solubility | <0.2 g/L at 25 °C | [3] |

Safety & Handling:

According to aggregated GHS data, this compound may cause skin and serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn during handling. All manipulations should be conducted in a well-ventilated fume hood. For firefighting, dry chemical, carbon dioxide, or alcohol-resistant foam are recommended extinguishing media.[2]

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most direct and widely employed method for the synthesis of diethyl alkylphosphonates is the Michaelis-Arbuzov reaction.[5][6] This venerable reaction, discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide.[5] The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[6]

Diagram 1: Synthesis of this compound via the Michaelis-Arbuzov Reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Michaelis-Arbuzov reaction.

Materials:

-

1-Bromooctane (1.0 eq)

-

Triethyl phosphite (1.2 eq)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Charging Reagents: Charge the flask with 1-bromooctane (1.0 equivalent). To this, add triethyl phosphite (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 150-160 °C with vigorous stirring. The bromoethane byproduct will begin to distill off.[7]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[7]

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

-

Excess Triethyl Phosphite: A slight excess of triethyl phosphite is used to ensure the complete consumption of the 1-bromooctane.

-

High Temperature: The thermal conditions are necessary to drive the dealkylation of the intermediate phosphonium salt.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents the potential oxidation of the triethyl phosphite at high temperatures.

Spectroscopic Characterization

Unambiguous characterization of the synthesized this compound is crucial for its use in further applications. NMR spectroscopy (¹H, ¹³C, and ³¹P) and mass spectrometry are the primary analytical techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by distinct signals arising from the ethyl and octyl moieties, with coupling to the phosphorus nucleus providing key structural information.

Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| ¹H NMR | ~4.10 | quintet (dq) | J(H,H) ≈ 7.1, J(P,H) ≈ 7.0 | O-CH₂ -CH₃ |

| ~1.70 | m | P-CH₂ -CH₂- | ||

| ~1.40 - 1.20 | m | -(CH₂)₆- | ||

| ~1.32 | t | J(H,H) ≈ 7.1 | O-CH₂-CH₃ | |

| ~0.88 | t | J(H,H) ≈ 6.8 | -CH₂-CH₃ | |

| ¹³C NMR | ~61.5 | d | J(P,C) ≈ 6.5 | O -CH₂ |

| ~31.8 | s | -(CH₂)₅-CH₂ -CH₂-CH₃ | ||

| ~30.5 | d | J(P,C) ≈ 140 | P -CH₂ | |

| ~29.1 | s | -(CH₂)n- | ||

| ~22.6 | s | -CH₂ -CH₃ | ||

| ~16.4 | d | J(P,C) ≈ 6.0 | O-CH₂-CH₃ | |

| ~14.1 | s | -CH₂-CH₃ | ||

| ³¹P NMR | ~30-32 | s | P =O |

Predicted data is based on analogous long-chain dialkyl phosphonates and general principles of NMR spectroscopy.[8][9]

Mass Spectrometry (MS)

Under electron ionization (EI), long-chain alkyl phosphonates typically exhibit fragmentation patterns characterized by α- and β-cleavages relative to the phosphorus atom, as well as fragmentation along the alkyl chain.[10]

Predicted Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 250) may be observed, although it might be of low intensity.

-

α-Cleavage: Loss of the octyl chain (C₈H₁₇•) leading to a fragment at m/z 137.

-

β-Cleavage with McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a hydrogen atom from the alkyl chain to the phosphoryl oxygen, followed by the elimination of an alkene (e.g., octene), can lead to a fragment at m/z 138.

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) resulting from the fragmentation of the octyl chain.[11]

-

Loss of Ethoxy Group: Cleavage of a P-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 205.

Diagram 3: General Workflow of the Horner-Wadsworth-Emmons Reaction.

Application in the Synthesis of Bioactive Molecules

The long octyl chain of this compound makes it an ideal reagent for introducing lipophilic tails into bioactive molecules. This is particularly relevant in drug development for several reasons:

-

Modulation of Pharmacokinetic Properties: Increasing the lipophilicity of a drug candidate can enhance its ability to cross cell membranes and improve its oral bioavailability. The octyl chain can serve as a "greasy" tail to anchor molecules within lipid bilayers.

-

Synthesis of Lipid Mimetics: Phosphonates are excellent bioisosteres of phosphates due to their similar tetrahedral geometry and charge distribution at physiological pH, but with enhanced stability against enzymatic hydrolysis. [12]this compound can be used to synthesize non-hydrolyzable analogs of phospholipids or other lipid-based signaling molecules.

-

Development of Enzyme Inhibitors: The phosphonate moiety can mimic the transition state of phosphate ester hydrolysis, making phosphonate-containing molecules potent inhibitors of enzymes such as proteases, phosphatases, and kinases. The octyl chain can provide additional binding interactions within hydrophobic pockets of the enzyme's active site.

Hypothetical Application in Drug Discovery:

Consider the synthesis of a long-chain unsaturated fatty acid amide, a class of molecules known to have diverse biological activities, including acting as endocannabinoid analogs. A synthetic route could involve the HWE reaction between a protected amino-aldehyde and the carbanion derived from this compound to install the long alkyl chain with a defined double bond geometry. Subsequent deprotection and amide coupling would yield the target molecule.

Conclusion

This compound, while a structurally straightforward molecule, offers significant synthetic utility for researchers in organic chemistry and drug discovery. Its synthesis via the robust Michaelis-Arbuzov reaction is efficient, and its application in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective formation of (E)-alkenes. The ability to introduce a stable, lipophilic phosphonate moiety makes it a valuable tool for modulating the physicochemical properties of bioactive molecules and for the design of novel enzyme inhibitors and lipid mimetics. This guide has aimed to provide a comprehensive technical overview to facilitate the informed and effective use of this versatile reagent in advanced research applications.

References

-

PubChem. Diethyl octylphosphonate. National Center for Biotechnology Information. [Link]

-

MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

-

SpectraBase. This compound. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Royal Society of Chemistry. Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H- Phosphonate Diesters. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) Construction of Ar-P bond by Pd-catalyzed oxidative cross-coupling of arylsilanes wit. [Link]

-

Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]

-

PubMed. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. [Link]

-

National Institutes of Health. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. [Link]

-

ResearchGate. (PDF) Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. [Link]

-

National Institutes of Health. Phosphonate prodrugs: an overview and recent advances. [Link]

-

Thieme Chemistry. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

-

UCSB Department of Chemistry and Biochemistry. 31P - NMR Facility. [Link]

-

Semantic Scholar. Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

JEOL. Analyzes of alkyl phosphonate mixtures | Applications Notes. [Link]

-

Wikipedia. Phosphonate. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

ResearchGate. Physicochemical Properties, Formulation, and Drug Delivery: Principles and Applications | Request PDF. [Link]

-

University of Graz. Synthetic Phosphonic Acids as Potent Tools to Study Phosphonate Enzymology. [Link]

-

ResearchGate. Metabolic properties of phosphonate esters. [Link]

-

ResearchGate. Figure S16. 13 C NMR Spectrum of diethyl... | Download Scientific Diagram. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institutes of Health. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. [Link]

-

PubMed. Phosphopeptide fragmentation and analysis by mass spectrometry. [Link]

-

National Institutes of Health. Mass Spectrometric Analysis of Long-Chain Lipids. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility and Stability of Diethyl 1-Octylphosphonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-octylphosphonate (DEOP) is an organophosphorus compound with the chemical formula C₁₂H₂₇O₃P.[1][2][3] As a member of the phosphonate ester family, it possesses a distinct combination of a polar phosphonate head and nonpolar hydrocarbon chains, which dictates its physicochemical behavior. This guide provides an in-depth analysis of the solubility and stability of DEOP, offering both theoretical understanding and practical, field-proven experimental protocols. Understanding these core characteristics is paramount for researchers in drug development, chemical synthesis, and materials science, as they directly impact formulation, storage, handling, and efficacy in various applications. This document moves beyond a simple recitation of facts to explain the causality behind its behavior and the experimental designs required for its accurate assessment.

Core Physicochemical Properties

A foundational understanding of DEOP begins with its fundamental physicochemical properties, which are summarized below. These parameters are the primary determinants of the compound's behavior in various matrices and environments.

| Property | Value | Source(s) |

| CAS Number | 1068-07-1 | [1][2][4] |

| Molecular Formula | C₁₂H₂₇O₃P | [1][2][4] |

| Molecular Weight | 250.31 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Boiling Point | 316.9°C @ 760 mmHg; 88-89°C @ 0.1 mmHg | [1][2] |

| Density | 0.953 g/cm³ | [2][6] |

| Refractive Index | 1.4340 | [2][6] |

| Water Solubility | <0.2 g/L at 25°C | [3][5][6] |

| Vapor Pressure | 0.000739 mmHg at 25°C | [1] |

Solubility Profile: A Dichotomy of Polarity

The solubility of DEOP is governed by the interplay between its polar diethoxyphosphoryl group [-P(O)(OCH₂CH₃)₂] and its long, nonpolar octyl chain [-C₈H₁₇]. This dual nature dictates its miscibility with a wide range of solvents.

Theoretical Framework

The principle of "like dissolves like" is central to predicting DEOP's solubility. The long aliphatic octyl tail imparts significant nonpolar, lipophilic character to the molecule. Conversely, the phosphonate group, with its polar P=O bond and lone electron pairs on the ester oxygens, provides a site for dipole-dipole interactions and hydrogen bonding (as an acceptor).

-

Aqueous Solubility : The dominance of the eight-carbon alkyl chain over the polar phosphonate group results in very poor water solubility, reported as less than 0.2 g/L.[3][5][6] The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large lipophilic tail is unfavorable.

-

Organic Solvent Solubility : DEOP is expected to be readily soluble in non-polar solvents such as hexanes and toluene, where van der Waals forces are the predominant intermolecular interactions. It should also exhibit high solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions with the phosphonate head. Its solubility in polar protic solvents, such as ethanol and methanol, is also expected to be high, though the interaction is primarily with the polar head group.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a robust and widely accepted method for quantifying the solubility of a compound in various solvents. The core principle is to create a saturated solution and then measure the concentration of the solute.

Methodology:

-

Preparation : Add an excess amount of DEOP to a known volume of the test solvent (e.g., water, ethanol, hexane) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid/liquid phase ensures that saturation is achieved.

-

Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. A mechanical shaker or orbital incubator is ideal for this purpose.

-

Phase Separation : Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours to permit the undissolved DEOP to settle. For aqueous solutions, centrifugation can be employed to accelerate the separation of the excess solute.

-

Sampling : Carefully extract an aliquot of the clear, supernatant liquid phase. It is critical to avoid disturbing the undissolved layer. A syringe fitted with a filter (e.g., 0.22 µm PTFE) is used to remove any suspended micro-particles.

-

Quantification : Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of a pre-validated analytical method. Quantify the concentration of DEOP using a stability-indicating technique such as Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD), or High-Performance Liquid Chromatography (HPLC).

-

Calculation : The solubility is calculated from the measured concentration and the dilution factor, typically expressed in g/L or mg/mL.

Causality Behind Choices:

-

Excess Solute : Guarantees that the solution reaches its maximum saturation point.

-

Prolonged Equilibration : Ensures the dissolution process has reached a true thermodynamic equilibrium, providing a reproducible and accurate measurement.

-

Temperature Control : Solubility is highly temperature-dependent; maintaining a constant temperature is critical for data consistency.

-

Filtration : Prevents undissolved micro-particles from artificially inflating the measured concentration.

Diagram: Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile: Assessing Chemical Integrity

The stability of DEOP is a measure of its resistance to chemical degradation under various environmental conditions. For phosphonate esters, the primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability

Phosphonate esters are susceptible to hydrolysis, where the P-O-C ester bond is cleaved by water. This reaction can be catalyzed by acid or base.[7][8][9]

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. The reaction typically proceeds in a stepwise manner, first yielding the monoester (ethyl 1-octylphosphonate) and ethanol, and then the fully hydrolyzed 1-octylphosphonic acid.[7]

-

Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic phosphorus atom. This pathway is often faster than acid-catalyzed hydrolysis.[9]

-

Influencing Factors : The rate of hydrolysis is significantly influenced by pH, temperature, and steric hindrance around the phosphorus center.[7][9] Higher temperatures accelerate the reaction rate, and extreme pH values (either highly acidic or highly basic) act as catalysts.

Experimental Protocol for Forced Hydrolysis Study:

This protocol, based on principles from regulatory guidelines, is designed to rapidly assess the hydrolytic stability of DEOP.[10][11]

-

Stock Solution Preparation : Prepare a stock solution of DEOP in a water-miscible solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions :

-

Acidic : Dilute the stock solution with 0.1 M Hydrochloric Acid (HCl) to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Basic : Dilute the stock solution with 0.1 M Sodium Hydroxide (NaOH) to the same final concentration.

-

Neutral : Dilute the stock solution with purified water.

-

-

Incubation : Store aliquots of each solution in sealed, inert vials at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation. Include control samples stored at 5°C.

-

Time Points : Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately neutralize the acidic and basic samples to quench the reaction before analysis.

-

Analysis : Analyze the samples using a validated, stability-indicating HPLC method. This is crucial as the method must be able to resolve the parent DEOP peak from the peaks of its degradation products (the monoester and the phosphonic acid).[12]

-

Data Evaluation : Plot the concentration of DEOP remaining versus time for each condition to determine the degradation kinetics.

Diagram: Hydrolytic Stability Testing Workflow

Caption: Workflow for assessing the hydrolytic stability of DEOP.

Thermal Stability

Dialkyl alkylphosphonates are known to undergo thermal decomposition via a specific pathway involving the elimination of an alkene.[13][14]

-

Decomposition Pathway : When heated, DEOP is expected to decompose to yield ethylene gas (from the ethyl esters) and 1-octylphosphonic acid.[13] This type of reaction is a common synthetic route to phosphonic acids.

-

Decomposition Temperature : The decomposition temperature for diethyl alkylphosphonates can be quite high. For instance, diethyl n-hexylphosphonate required heating to around 340°C for decomposition to become apparent.[13] The stability generally decreases with increased branching of the ester alkyl groups.[13]

Experimental Protocol for Thermal Stability Assessment:

-

Thermogravimetric Analysis (TGA) :

-

Purpose : To determine the onset temperature of decomposition and the mass loss profile.

-

Methodology : A small sample of DEOP (5-10 mg) is placed in a TGA pan. The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min). The instrument records the sample's mass as a function of temperature. The resulting curve will show a sharp drop in mass at the decomposition temperature.

-

-

Preparative Thermal Decomposition :

-

Purpose : To identify the degradation products.

-

Methodology : A larger sample of DEOP is heated in a flask equipped with a condenser and a collection trap cooled with dry ice/acetone. The sample is heated to the decomposition temperature identified by TGA. Volatile products (ethylene) are collected in the cold trap, and the non-volatile residue (1-octylphosphonic acid) remains in the flask.

-

Product Analysis : The residue can be analyzed by ³¹P NMR and ¹H NMR spectroscopy to confirm the formation of 1-octylphosphonic acid. The collected volatile component can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Recommended Analytical Methodologies

The accurate quantification of DEOP and its potential degradants requires robust analytical methods. The method of choice must be validated for specificity, linearity, accuracy, and precision.

| Technique | Detector | Column/Mobile Phase | Application |

| GC | NPD or FPD | Capillary column (e.g., DB-5 or equivalent) | Ideal for quantifying the pure, volatile parent compound. Highly sensitive and specific for phosphorus.[15] |

| HPLC | UV (low λ), MS, or CAD | C18 reverse-phase column with a water/acetonitrile or water/methanol gradient. | The gold standard for stability studies, as it effectively separates the polar degradation products from the nonpolar parent compound.[12] |

| ³¹P NMR | - | - | Excellent for structural confirmation and for monitoring the progress of degradation by observing the disappearance of the DEOP signal and the appearance of signals for the phosphonic acid products. |

| GC-MS | Mass Spectrometer | Capillary column (e.g., DB-5 or equivalent) | Used for the definitive identification of volatile degradation products, such as those from thermal decomposition.[16] |

Summary and Recommendations for Handling and Storage

-

Solubility : this compound is a lipophilic compound with very low aqueous solubility but excellent solubility in a wide range of common organic solvents.

-

Stability : The compound is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which will cleave the ester bonds to form 1-octylphosphonic acid. It is thermally stable to relatively high temperatures, above which it decomposes to ethylene and 1-octylphosphonic acid.

Storage and Handling Recommendations:

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong acids, strong bases, and oxidizing agents.

-

pH Control : In aqueous or protic solutions, maintain a pH as close to neutral as possible to minimize the rate of hydrolysis.

-

Temperature : Avoid prolonged exposure to high temperatures to prevent thermal decomposition.

-

Inert Atmosphere : For long-term storage, blanketing with an inert gas like nitrogen or argon can prevent potential oxidative degradation, although this is a secondary concern compared to hydrolysis.

References

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link][7][8][17]

-

Canavan, A. E., Dowden, B. F., & Eaborn, C. (1962). The Thermal Decomposition of Dialkyl Alkylphosphonates: A New Route to Alkylphosphonic Acids. Journal of the Chemical Society, 331-333. [Link][13][14]

-

Organic-Chemistry.org. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved January 3, 2026, from [Link][18]

-

Hedtke, K., & Nybo, S. (2019). Exploration of hydrolysis pathways of alkyl and aryl phosphites. OpenRiver. [Link][19]

-

Chemdad. (n.d.). This compound. Retrieved January 3, 2026, from [Link][6]

-

European Medicines Agency (EMA). (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved January 3, 2026, from [Link][10]

-

U.S. Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved January 3, 2026, from [Link][15]

-

Howell, B. A., & Le, T. T. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link][20][21]

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved January 3, 2026, from [Link][11]

-

ASEAN. (2013). ASEAN Guideline on Stability Study of Drug Product. Retrieved January 3, 2026, from [Link][22]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved January 3, 2026, from [Link][23]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved January 3, 2026, from [Link][24]

-

PubChem. (n.d.). Diethyl octylphosphonate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link][4]

-

Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313-1320. [Link][25]

-

Bradway, D. E., & Shafik, T. M. (1977). A sensitive, reproducible method for the determination of the O,O-dimethyl and O,O-diethyl derivatives of phosphoric, phosphorothioic, and phosphorodithioic acids. Journal of Chromatographic Science, 15(8), 322-328. (Referenced via ResearchGate) [Link][26]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Diethyl Phthalate - Chapter 6: Analytical Methods. Retrieved January 3, 2026, from [Link][27]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound CAS#: 1068-07-1 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Diethyl octylphosphonate | C12H27O3P | CID 70604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1068-07-1 [amp.chemicalbook.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 12. usp.org [usp.org]

- 13. 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. epa.gov [epa.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]

- 19. openriver.winona.edu [openriver.winona.edu]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. asean.org [asean.org]

- 23. gmpsop.com [gmpsop.com]

- 24. epa.gov [epa.gov]

- 25. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hydrolysis of diethyl 1-octylphosphonate to octylphosphonic acid

An In-depth Technical Guide for the Synthesis of Octylphosphonic Acid via Hydrolysis of Diethyl 1-Octylphosphonate

Introduction: The Versatility of Octylphosphonic Acid

Octylphosphonic acid (OPA) is an organophosphorus compound of significant interest across various scientific and industrial domains. Its unique molecular structure, featuring a hydrophilic phosphonic acid headgroup and a hydrophobic octyl tail, imparts amphiphilic properties that make it an exceptional surface modifier.[1] OPA is widely utilized in the formation of highly ordered, self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces.[2][3] These SAMs are instrumental in applications ranging from corrosion inhibition and altering surface wettability to fabricating advanced materials for electronics and nanotechnology.[1][2][3] Furthermore, OPA serves as a crucial chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.[3][4]

Given its broad utility, the reliable synthesis of high-purity octylphosphonic acid is a foundational requirement for researchers. A prevalent and robust method for its preparation is the hydrolysis of its diethyl ester precursor, this compound. This guide provides a comprehensive, in-depth exploration of this chemical transformation, grounded in established principles and field-proven methodologies. We will delve into the reaction mechanism, present a detailed experimental protocol, and discuss critical aspects of purification and characterization to ensure a self-validating and reproducible workflow.

Pillar 1: The Chemical Rationale—Understanding Phosphonate Hydrolysis

The conversion of a dialkyl phosphonate, such as this compound, to its corresponding phosphonic acid is fundamentally a dealkylation process. This transformation can be achieved under both acidic and basic conditions, though acid-catalyzed hydrolysis is the most common and direct method for preparing the free phosphonic acid.[5][6]

The Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of phosphonate esters under strong acidic conditions, typically with concentrated hydrochloric (HCl) or hydrobromic (HBr) acid at elevated temperatures, proceeds through a two-step nucleophilic substitution reaction.[6][7][8]

-

Protonation and First Hydrolysis: The reaction initiates with the protonation of the phosphoryl oxygen (P=O), which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This leads to the cleavage of one of the P-O-C ester bonds and the departure of an ethanol molecule, forming the monoester intermediate, ethyl octylphosphonate.[6][9]

-

Second Hydrolysis (Rate-Determining Step): The process repeats for the second ester group. The monoester is protonated, attacked by another water molecule, and a second molecule of ethanol is eliminated. This second step is generally slower and is considered the rate-determining step of the overall reaction.[5][8]

The use of strong, concentrated acid and heat is crucial to drive the reaction to completion, as the cleavage of the P-O-C bond is energetically demanding.[5] Some industrial protocols employ a mixture of acids, such as hydrochloric and sulfuric acid, to ensure the hydrolysis is thorough and efficient.[10]

Pillar 2: A Validated Experimental Protocol

This protocol is a laboratory-scale adaptation of established industrial methodologies, designed for robustness and high yield.[10] It incorporates safety measures and detailed steps for a successful synthesis.

Materials and Reagents

-

This compound (CAS: 1068-07-1)

-

Hydrochloric Acid (HCl), 37% wt. solution

-

Sulfuric Acid (H₂SO₄), 98% wt. solution

-

Deionized Water

-

Toluene (for recrystallization)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Hydrolysis Procedure

-

Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Initial Charging: Charge the flask with this compound (e.g., 50.0 g, 1.0 equivalent).

-

Acid Addition (HCl): While stirring, add concentrated hydrochloric acid (e.g., 100 g, ~2.0 mass equivalents) to the flask.

-

Acid Addition (H₂SO₄): Carefully charge the dropping funnel with concentrated sulfuric acid (e.g., 55.0 g, ~1.1 mass equivalents). Add the sulfuric acid dropwise to the stirred reaction mixture over approximately 1 hour. Caution: This addition is exothermic; maintain control of the addition rate to prevent excessive heat generation.

-

Reaction at Elevated Temperature: Once the sulfuric acid addition is complete, heat the reaction mixture to 115–118°C using a heating mantle. Maintain this temperature with continuous stirring for 25–35 hours.[10] The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the product signal.

-

Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool naturally to approximately 60°C.

-

Crystallization: Transfer the warm reaction mixture to a beaker and allow it to cool further to room temperature (25-35°C). Let the mixture stand for at least 12 hours to allow for the complete crystallization of the crude octylphosphonic acid product.[10] The product should precipitate as a white solid.

-

Isolation: Isolate the solid product by vacuum filtration or centrifugation. Wash the collected solid with a small amount of cold deionized water to remove residual acids.

Purification via Recrystallization

The crude octylphosphonic acid can be purified by recrystallization to achieve high purity (>99%).

-

Solvent Selection: Toluene is a suitable solvent for this purpose. Other solvent systems, such as acetone/water or ethanol/water, have also been reported for purifying similar long-chain phosphonic acids.[11]

-

Procedure: Dissolve the crude solid in a minimum amount of hot toluene. If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under high vacuum to remove all solvent residues. The final product should be a white, crystalline solid.

Pillar 3: Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described hydrolysis protocol.

| Parameter | Value | Rationale / Comment |

| Reagent Mass Ratios | ||

| This compound | 1.0 | Starting material |

| Conc. Hydrochloric Acid | ~2.0 | Primary hydrolysis reagent and solvent |

| Conc. Sulfuric Acid | ~1.1 | Co-catalyst to ensure complete hydrolysis[10] |

| Reaction Conditions | ||

| Temperature | 115–118 °C | Provides necessary activation energy for P-O-C bond cleavage |

| Reaction Time | 25–35 hours | Ensures the slow, second hydrolysis step goes to completion[10] |

| Expected Outcome | ||

| Yield | >80% | Reported yield for this robust method[10] |

| Purity (Post-Recrystallization) | >99% | Achievable with careful purification[10] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from starting material to purified product.

Caption: Workflow for the synthesis of Octylphosphonic Acid.

Product Characterization

To validate the identity and purity of the final product, standard analytical techniques should be employed.

-

NMR Spectroscopy: This is the most definitive method.

-

¹H NMR: Will confirm the presence of the octyl chain protons and the disappearance of the ethyl group signals (triplet and quartet) from the starting material. The acidic P-OH protons may be visible as a broad singlet, or may exchange with solvent.

-

¹³C NMR: Will show the eight distinct carbon signals of the octyl chain.

-

³¹P NMR: This is particularly diagnostic. This compound will have a characteristic chemical shift, while the final octylphosphonic acid product will appear at a different, distinct chemical shift.[12][13] The absence of the starting material's signal confirms reaction completion.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (194.19 g/mol ).

-

Melting Point: The purified product should have a sharp, defined melting point consistent with literature values.

Conclusion

The acid-catalyzed hydrolysis of this compound is a reliable and scalable method for producing high-purity octylphosphonic acid. By understanding the underlying chemical mechanism, adhering to a validated and detailed protocol, and employing rigorous purification and characterization techniques, researchers can confidently synthesize this valuable compound for a multitude of applications. The robustness of the described method, which utilizes common and inexpensive reagents, makes it an authoritative standard for both academic and industrial laboratories.[10]

References

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. Available at: [Link]

- CN105503944A - Method for preparing n-octylphosphonic acid. (2016). Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78452, Octylphosphonic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of Octylphosphonic acid on Newcrom A. Retrieved from [Link]

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

-

Goujon, J. Y., & Malo, A. (2020). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 16, 1726-1763. Available at: [Link]

-

Bálint, E., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. Available at: [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1868. Available at: [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: OCTYLPHOSPHONIC ACID. Available at: [Link]

-

Holland, G. P., et al. (2007). NMR Characterization of Phosphonic Acid Capped SnO2 Nanoparticles. Chemistry of Materials, 19(13), 3329-3335. Available at: [Link]

-

Connect Chemicals. (n.d.). Octyl Phosphonic Acid(OPA). Retrieved from [Link]

- CN102617478A - Synthesizing method of 1-octylphosphonate for metal corrosion inhibition. (2012). Google Patents.

-

Hiyka. (n.d.). n-Octylphosphonic Acid. Retrieved from [Link]

-

Colon, C., et al. (1976). Reaction of phosphonated acetals. Acid-catalysed hydrolysis of dialkyl 2,2-dialkoxyethylphosphonates. Journal of the Chemical Society, Perkin Transactions 2, (7), 781-785. Available at: [Link]

-

Danheiser, R. L., et al. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. Available at: [Link]

-

Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Available at: [Link]

-

Davidowski, S. K., & Holland, G. P. (2016). Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles. Langmuir, 32(31), 7796-7805. Available at: [Link]

-

Holland, G. P., et al. (2007). NMR characterization of phosphonic acid capped SnO2 nanoparticles. ASU Digital Repository. Available at: [Link]

-

Savignac, P., & Patois, C. (1995). DIETHYL 1-PROPYL-2-OXOETHYLPHOSPHONATE. Organic Syntheses, 72, 241. Available at: [Link]

Sources

- 1. hiyka.com [hiyka.com]

- 2. Octyl Phosphonic Acid(OPA) | Applications | 4724-48-5 | Connect Chemicals [connectchemicals.com]

- 3. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]

- 4. Octylphosphonic acid | C8H19O3P | CID 78452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN105503944A - Method for preparing n-octylphosphonic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

The Dual-Phase Flame Retardant Mechanism of Diethyl 1-Octylphosphonate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mechanism of action of diethyl 1-octylphosphonate as a halogen-free flame retardant. Synthesizing current research on organophosphorus compounds, this document elucidates the intricate chemical and physical processes that occur in both the condensed and gas phases during polymer combustion. This guide is intended for researchers, scientists, and professionals in the fields of materials science and flame retardant development, offering both theoretical understanding and practical experimental validation protocols.

Introduction: The Imperative for Advanced Flame Retardants

The increasing use of polymeric materials across industries necessitates the development of effective flame retardants to meet stringent fire safety standards. Historically, halogenated compounds were prevalent, but environmental and health concerns have catalyzed a shift towards alternatives like organophosphorus flame retardants (PFRs). PFRs, including phosphonates like this compound (DEOP), are recognized for their high efficiency, versatile mechanisms, and more favorable environmental profiles.[1]

DEOP is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an octyl group, and two ethoxy groups. This structure is key to its dual-functionality as a flame retardant, acting simultaneously in the solid (condensed) and gaseous phases of a fire.

The Core Mechanism: A Two-Pronged Defense

The efficacy of this compound lies in its ability to disrupt the combustion cycle at two critical stages: the thermal decomposition of the polymer (condensed phase) and the chemical reactions within the flame itself (gas phase). The balance between these two actions is influenced by the polymer matrix, the temperature, and the specific chemical structure of the flame retardant.[2][3]

Condensed-Phase Action: Promoting Protective Char

During the initial stages of a fire, the rising temperature causes the polymer to decompose (pyrolysis), releasing flammable volatile gases that act as fuel for the flame. The primary role of DEOP in the condensed phase is to alter this pyrolysis process to favor the formation of a stable, insulating layer of carbonaceous char on the polymer's surface.[1][3]

This mechanism is initiated by the thermal decomposition of DEOP. The phosphonate undergoes hydrolysis and thermal degradation to form phosphoric and polyphosphoric acids.[4] These strong acids act as catalysts for the dehydration of the polymer chains.[1] Instead of breaking down into flammable hydrocarbons, the polymer cross-links and cyclizes, forming a robust char layer.

This char layer serves multiple protective functions:

-

Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

-

Mass Transfer Barrier: It physically obstructs the escape of flammable volatile gases to the flame.

-

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, which is necessary for combustion.

The long octyl chain in DEOP is expected to enhance its compatibility with non-polar polymers like polyethylene, ensuring better dispersion and interaction within the polymer matrix during pyrolysis.

Caption: Condensed-phase mechanism of this compound (DEOP).

Gas-Phase Action: Quenching the Flame

Simultaneously, a portion of the this compound and its decomposition products are volatile enough to be released into the gas phase (the flame). Here, they act as flame inhibitors by disrupting the high-energy radical chain reactions that sustain combustion.[2][5]

The combustion of hydrocarbons is a self-sustaining cycle driven by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. The gas-phase mechanism of DEOP involves the following steps:

-

Volatility and Decomposition: DEOP and its fragments pyrolyze in the gas phase.

-

Radical Generation: This decomposition releases phosphorus-containing radicals, with the PO• radical being the most significant species.[1]

-

Radical Scavenging: These PO• radicals are highly effective at "scavenging" the H• and OH• radicals, converting them into less reactive species like HPO and POH.

This interruption of the radical chain reaction cools the flame and reduces its intensity, ultimately leading to flame suppression.[2][6] This flame inhibition effect results in less complete combustion, which can be observed as a decrease in the effective heat of combustion during analysis.[7]

Caption: Gas-phase radical scavenging mechanism of DEOP.

Experimental Validation of the Mechanism

A multi-technique analytical approach is essential to fully characterize the flame retardant mechanism of this compound. The following experimental protocols provide a framework for elucidating its condensed and gas-phase activities.

Thermogravimetric Analysis (TGA)

TGA measures the mass loss of a material as a function of temperature, providing insights into its thermal stability and decomposition behavior. When coupled with Fourier-transform infrared spectroscopy (TGA-FTIR), it allows for the identification of evolved gaseous products.

Objective: To determine the effect of DEOP on the thermal degradation of the polymer and to identify the evolved phosphorus-containing species.

Experimental Protocol:

-

Sample Preparation: Prepare samples of the pure polymer and the polymer containing a specific loading of DEOP (e.g., 5-10 wt%). Samples should be approximately 10-15 mg.[8]

-

Instrument Setup:

-

Apparatus: TA Instruments TGA or equivalent.

-

Temperature Program: Heat from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min).[9]

-

Atmosphere: Nitrogen (for pyrolysis) and Air (for oxidative degradation), with a flow rate of 50-100 mL/min.

-

TGA-FTIR: If available, use a heated transfer line (e.g., 250°C) to direct evolved gases to an FTIR gas cell for analysis.

-

-

Data Analysis:

-

Compare the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) for the pure and flame-retarded polymer. A lower decomposition temperature for the DEOP-containing sample suggests it catalyzes decomposition.[8]

-

Measure the char yield at a high temperature (e.g., 700°C). A higher char yield in the presence of DEOP confirms its condensed-phase action.

-

Analyze the FTIR spectra of the evolved gases to identify characteristic peaks for P-O-C and P=O vibrations, confirming the release of phosphorus species into the gas phase.

-

Cone Calorimetry

The cone calorimeter is one of the most important bench-scale tests for evaluating the fire behavior of materials under forced-flaming conditions, simulating a real-world fire scenario.[10][11]

Objective: To quantify the effect of DEOP on key flammability parameters like heat release rate, smoke production, and ignitability.

Experimental Protocol (based on ASTM E1354): [12]

-

Sample Preparation: Prepare flat test specimens, typically 100mm x 100mm, with a thickness representative of the end-use application (e.g., 3 mm). Condition specimens at 23°C and 50% relative humidity.[10]

-

Instrument Setup:

-

Apparatus: Cone calorimeter compliant with ASTM E1354.

-

Heat Flux: Set the conical heater to a specific heat flux, typically 35 kW/m² or 50 kW/m².[13]

-

Ignition: Use a spark igniter positioned above the sample surface.

-

-

Data Collection & Analysis: Measure and analyze the following key parameters:

-

Time to Ignition (TTI): A longer TTI indicates reduced ignitability.

-